molecular formula C12H16BrNO2 B5863997 2-(2-bromo-4-tert-butylphenoxy)acetamide

2-(2-bromo-4-tert-butylphenoxy)acetamide

Cat. No.: B5863997
M. Wt: 286.16 g/mol
InChI Key: DHVFYCKGGDMGAX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-tert-butylphenoxy)acetamide is a synthetic phenoxy acetamide derivative characterized by a bromine atom at the ortho position and a bulky tert-butyl group at the para position of the phenoxy ring. The acetamide moiety (-NHCOCH3) is linked to the oxygen atom of the phenoxy group.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVFYCKGGDMGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)acetamide typically involves the reaction of 2-bromo-4-tert-butylphenol with chloroacetic acid or its derivatives under basic conditions to form the corresponding phenoxyacetic acid. This intermediate is then converted to the acetamide through a reaction with ammonia or an amine .

Industrial Production Methods

Industrial production of 2-(2-bromo-4-tert-butylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the bromination of 4-tert-butylphenol, followed by etherification with chloroacetic acid, and finally, amidation to form the desired acetamide .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-(2-bromo-4-tert-butylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and phenoxy moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Bromo and Alkyl Substituents
  • 2-(2-Bromo-4-methylphenoxy)acetamide (CAS 102066-01-3, ): Differs by having a methyl group instead of tert-butyl at the para position. Lower molecular weight (C9H10BrNO2 vs. C12H15BrNO2 for the target compound). Methyl’s smaller size may reduce steric effects and enhance solubility compared to tert-butyl .
  • 2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide (CAS 449169-56-6, ): Bromine at para and tert-butyl at ortho positions, with an additional methoxyethyl group on the acetamide. The methoxyethyl chain increases hydrogen-bond acceptor capacity (TPSA: 47.6 vs.
Halogen and Functional Group Modifications
  • 2-(4-Bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide (CAS 433947-52-5, ): Fluorine on the acetamide’s phenyl ring enhances electronegativity, possibly improving metabolic stability. Demonstrated in studies where fluorine substitution increases membrane permeability .
  • 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (): Chlorine and formyl groups alter electronic properties, while the phenylethyl chain may enhance receptor binding in antifungal applications .
Antimicrobial and Antifungal Activity
  • Target Compound : Predicted activity based on tert-butyl’s hydrophobicity, which may disrupt microbial membranes (analogous to tert-butyl-containing agrochemicals in ).
  • Acetamide Derivatives with Thiazole/Pyridine Rings ():
    • Compounds like 47 and 48 (with benzo[d]thiazole groups) showed strong gram-positive bacterial inhibition.
    • The bromo-tert-butyl combination in the target compound may offer similar or enhanced activity due to greater lipophilicity .
Enzyme Inhibition Potential
  • 17β-HSD2 Inhibitors (): Analogs with hydrophobic chains (e.g., N-phenethyl in compound 13) showed enhanced enzyme inhibition.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) TPSA (Ų)
2-(2-Bromo-4-tert-butylphenoxy)acetamide C12H15BrNO2 285.16 ~3.5 40.6
2-(2-Bromo-4-methylphenoxy)acetamide () C9H10BrNO2 244.09 ~2.8 40.6
2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide () C15H22BrNO3 344.24 ~3.5 47.6
  • Key Trends :
    • tert-butyl increases molecular weight and logP (enhanced lipophilicity).
    • Methoxyethyl substitution raises TPSA, improving solubility .

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